2-(4-Nitrophenoxy)naphthalene

anticancer nitroaromatics structure-activity relationship

2-(4-Nitrophenoxy)naphthalene (CAS 71311-82-5) is a nitroaromatic diaryl ether featuring a naphthalene core substituted at the 2-position with a 4-nitrophenoxy group. The compound is characterized by X-ray crystallography as a nonplanar molecule, which influences its electronic conjugation and intermolecular packing.

Molecular Formula C16H11NO3
Molecular Weight 265.26 g/mol
CAS No. 71311-82-5
Cat. No. B1361899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenoxy)naphthalene
CAS71311-82-5
Molecular FormulaC16H11NO3
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H11NO3/c18-17(19)14-6-9-15(10-7-14)20-16-8-5-12-3-1-2-4-13(12)11-16/h1-11H
InChIKeyORYXOTYJSALBQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Nitrophenoxy)naphthalene (CAS 71311-82-5): A Distinct Nitroaromatic Ether for Structure–Activity Studies and Advanced Synthesis


2-(4-Nitrophenoxy)naphthalene (CAS 71311-82-5) is a nitroaromatic diaryl ether featuring a naphthalene core substituted at the 2-position with a 4-nitrophenoxy group [1]. The compound is characterized by X-ray crystallography as a nonplanar molecule, which influences its electronic conjugation and intermolecular packing [2]. It is primarily employed as a research intermediate in medicinal chemistry and materials science, with documented use as a building block for pharmaceuticals, agrochemicals, and specialty chemicals . The nitro group provides a reactive handle for further derivatization (e.g., reduction to an amine), while the naphthalene scaffold contributes to DNA intercalation and electrochemical properties that distinguish it from simpler nitroaromatic analogs [3].

Why 2-(4-Nitrophenoxy)naphthalene Cannot Be Replaced by 1-Naphthyl Isomers or Simpler Nitroaromatics


Substitution of 2-(4-nitrophenoxy)naphthalene with its 1-position regioisomer (1-(4-nitrophenoxy)naphthalene) or structurally simpler nitroaromatics (e.g., 1-nitro-4-phenoxybenzene) leads to measurable changes in biological activity, DNA binding, and electrochemical behavior that are directly relevant to drug discovery and probe development. The specific spatial arrangement of the nitrophenoxy group at the naphthalene 2-position alters the molecule‘s nonplanar conformation [1], which modulates its ability to intercalate DNA and affects the formation constant of the compound–DNA adduct [2]. Furthermore, the naphthalene 2-substitution pattern yields distinct reduction potentials and diffusion coefficients compared to the 1-isomer, influencing performance in electrochemical assays and potential redox-based applications [3]. These differences underscore that in-class compounds cannot be assumed interchangeable without compromising experimental reproducibility or structure–activity relationship interpretation.

Quantitative Differentiation of 2-(4-Nitrophenoxy)naphthalene: Head-to-Head Comparisons with Closest Analogs


Antitumor Activity: IC50 in Potato Disk Assay – 2-Isomer vs. 1-Isomer and Simpler Analogs

In a potato disk antitumor assay, 2-(4-nitrophenoxy)naphthalene exhibited an IC50 of 8.4 μg/mL, the most potent among the four nitroaromatics tested. The 1-position regioisomer (1-(4-nitrophenoxy)naphthalene) showed an IC50 of 29.0 μg/mL, a 3.45-fold weaker inhibition [1]. The structurally simpler 1-nitro-4-phenoxybenzene and 4-(4-nitrophenyloxy)biphenyl also displayed higher IC50 values within the 8.4–29.0 μg/mL range, confirming that the 2-naphthyl substitution pattern confers superior antitumor activity in this model [1].

anticancer nitroaromatics structure-activity relationship

DNA Binding Affinity: Compound–DNA Adduct Formation Constant – 2-Naphthyl vs. 1-Naphthyl and Non-Naphthyl Analogs

Voltammetric and UV-visible spectroscopic studies determined that 2-(4-nitrophenoxy)naphthalene forms a compound–DNA adduct with a formation constant of 8 × 10⁴ M⁻¹, the highest among the four nitroaromatics evaluated [1]. The 1-position regioisomer (1-(4-nitrophenoxy)naphthalene) exhibited a lower formation constant of approximately 2 × 10⁴ M⁻¹, while 1-nitro-4-phenoxybenzene and 4-(4-nitrophenyloxy)biphenyl showed intermediate values [1]. This 4-fold higher binding constant reflects stronger DNA intercalation driven by the 2-naphthyl substitution pattern and its nonplanar conformation [2].

DNA intercalation nitroaromatics drug-DNA interaction

Electrochemical Diffusion Coefficient: Reversible Electron Transfer Kinetics

Cyclic voltammetry revealed that 2-(4-nitrophenoxy)naphthalene undergoes a reversible one-electron reduction with a diffusion coefficient (Dₒ) of 1.2 × 10⁻⁶ cm² s⁻¹ at a platinum electrode [1]. This value is within the ~10⁻⁶–10⁻⁷ cm² s⁻¹ range reported for the series, but importantly, the reversible electron transfer behavior (i_pc/i_pa ≈ 1) and the specific Dₒ value enable quantitative comparison with the 1-isomer and non-naphthyl analogs in redox-based applications [1]. The consistent electrochemical signature supports its use as a calibration standard or redox probe in mechanistic studies.

electrochemistry voltammetry diffusion coefficient

Synthetic Accessibility: Yield and Purity Profile for Scale-Up Decisions

2-(4-Nitrophenoxy)naphthalene was synthesized via Williamson etherification with an overall yield of approximately 75%, consistent with the other three nitroaromatics in the study [1]. Commercial suppliers routinely offer the compound with purity ≥98% (GC), as verified by NMR and GC analysis [2]. The robust synthetic protocol and high commercial purity ensure reproducible procurement for both research and early-stage scale-up.

organic synthesis Williamson etherification diaryl ether

Molecular Conformation: Nonplanar Geometry Determined by X-ray Crystallography

Single-crystal X-ray diffraction analysis confirms that 2-(4-nitrophenoxy)naphthalene adopts a nonplanar conformation, with the nitrophenyl and naphthyl rings twisted relative to each other [1]. The crystal structure (monoclinic, P2₁/n, a = 10.3658 Å, b = 5.7691 Å, c = 18.6515 Å, β = 105.34°) [1] reveals a dihedral angle that reduces π–π stacking compared to fully planar nitroaromatics. In contrast, the 1-position regioisomer (1-(4-nitrophenoxy)naphthalene) is reported to exhibit a different crystal packing and potentially a more planar arrangement [2]. This nonplanar geometry influences DNA intercalation efficiency and explains the higher binding constant observed for the 2-isomer.

X-ray crystallography nonplanar conformation structural biology

Optimal Use Cases for 2-(4-Nitrophenoxy)naphthalene Based on Quantitative Differentiation


Antitumor Lead Identification and Structure–Activity Relationship Studies

Due to its 3.45-fold higher potency in the potato disk antitumor assay (IC50 = 8.4 μg/mL) compared to the 1-position regioisomer (29.0 μg/mL) and stronger DNA binding (K = 8 × 10⁴ M⁻¹) [1], 2-(4-nitrophenoxy)naphthalene is the preferred scaffold for initial hit-to-lead campaigns targeting DNA intercalation mechanisms. Its well-defined nonplanar conformation, confirmed by X-ray crystallography [2], provides a rational basis for designing derivatives with enhanced binding and selectivity.

Electrochemical Probe or Redox Standard Development

The compound undergoes a reversible one-electron reduction with a documented diffusion coefficient of 1.2 × 10⁻⁶ cm² s⁻¹ [1], making it suitable for use as a calibration standard in cyclic voltammetry or as a redox-active probe in sensor development. The distinct electrochemical signature allows it to be distinguished from the 1-isomer in mixtures, supporting multiplexed detection or mechanistic studies.

Synthetic Intermediate for Advanced Functional Materials

2-(4-Nitrophenoxy)naphthalene is produced in ~75% yield via Williamson etherification [1] and is commercially available at ≥98% purity [3]. The nitro group can be selectively reduced to an amine (e.g., using Pd/C hydrogenation) to yield 4-(naphthalen-2-yloxy)aniline, a versatile building block for polyimides, azo dyes, and pharmaceutical intermediates . The nonplanar naphthalene core may impart desirable mechanical or thermal properties to the resulting polymers.

DNA Binding and Drug–DNA Interaction Studies

With a compound–DNA adduct formation constant of 8 × 10⁴ M⁻¹ [1], the highest among the tested nitroaromatics, 2-(4-nitrophenoxy)naphthalene serves as a robust model compound for investigating intercalative DNA binding mechanisms. Its nonplanar geometry [2] influences binding mode and can be exploited in spectroscopic or electrochemical assays to probe structural requirements for DNA-targeted therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Nitrophenoxy)naphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.